Cas no 1542409-62-0 (2-methyl-N-(pentan-2-yl)pyridin-3-amine)
2-methyl-N-(pentan-2-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, 2-methyl-N-(1-methylbutyl)-
- 2-Methyl-N-(pentan-2-yl)pyridin-3-amine
- 2-methyl-N-(pentan-2-yl)pyridin-3-amine
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- Inchi: 1S/C11H18N2/c1-4-6-9(2)13-11-7-5-8-12-10(11)3/h5,7-9,13H,4,6H2,1-3H3
- InChI Key: XBTGQKCMYYSDKU-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC=C1NC(C)CCC
2-methyl-N-(pentan-2-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162425-0.05g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-162425-0.1g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-162425-0.25g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-162425-0.5g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-162425-1.0g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-162425-2.5g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-162425-5.0g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-162425-10.0g |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-162425-50mg |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-162425-100mg |
2-methyl-N-(pentan-2-yl)pyridin-3-amine |
1542409-62-0 | 100mg |
$553.0 | 2023-09-22 |
2-methyl-N-(pentan-2-yl)pyridin-3-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-methyl-N-(pentan-2-yl)pyridin-3-amine
Recent Advances in the Study of 1542409-62-0 and 2-methyl-N-(pentan-2-yl)pyridin-3-amine: A Research Briefing
The chemical compound with the identifier 1542409-62-0 and the specific product name 2-methyl-N-(pentan-2-yl)pyridin-3-amine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug discovery and development, particularly in the context of targeted therapies and small molecule inhibitors. This briefing provides an overview of the latest research findings, methodologies, and implications associated with these compounds.
Recent studies have focused on the synthesis and characterization of 2-methyl-N-(pentan-2-yl)pyridin-3-amine, a derivative of pyridine with potential bioactive properties. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the structural integrity and purity of the compound. The compound's unique chemical structure, featuring a methyl group at the 2-position and a pentan-2-yl amine substituent, suggests potential interactions with biological targets, such as enzymes or receptors involved in disease pathways.
In vitro and in vivo studies have explored the pharmacological properties of 1542409-62-0 and its derivatives. Preliminary results indicate that these compounds exhibit moderate to high binding affinity for specific protein targets, including kinases and G-protein-coupled receptors (GPCRs). For instance, one study demonstrated that 2-methyl-N-(pentan-2-yl)pyridin-3-amine acts as a selective inhibitor of a particular kinase implicated in inflammatory responses, suggesting its potential as a lead compound for anti-inflammatory drug development.
The mechanistic insights into the biological activity of these compounds have been further elucidated through computational modeling and molecular docking studies. These simulations have revealed key interactions between the compound and its target proteins, such as hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects. Such findings are instrumental in guiding the rational design of more potent and selective analogs.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1542409-62-0 and its derivatives. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring structural modifications to enhance the compound's drug-like properties while maintaining its therapeutic efficacy.
In conclusion, the ongoing research on 1542409-62-0 and 2-methyl-N-(pentan-2-yl)pyridin-3-amine highlights their potential as valuable tools in chemical biology and drug discovery. The integration of synthetic chemistry, structural biology, and computational approaches has provided a robust framework for understanding their mechanisms of action and therapeutic potential. Further studies are warranted to translate these findings into clinically relevant applications.
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